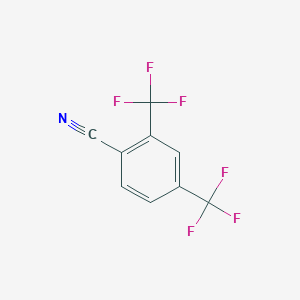

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

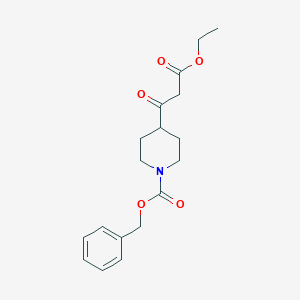

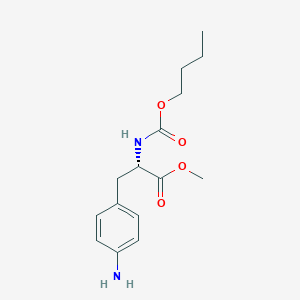

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde, also known as PCC, is an organic compound with the chemical formula C11H10O. It is a chiral molecule that is widely used in organic synthesis as an oxidizing agent. PCC has a unique structure that makes it an excellent reagent for several chemical reactions, including the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde involves the transfer of oxygen from the (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde molecule to the alcohol molecule. The reaction proceeds through a cyclic intermediate, which is formed by the attack of the alcohol molecule on the (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde molecule. The intermediate then undergoes ring opening, followed by the transfer of oxygen to the alcohol molecule, resulting in the formation of the aldehyde or ketone.

Biochemical and Physiological Effects:

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has no known biochemical or physiological effects. It is a synthetic compound that is not naturally occurring in the human body.

Vorteile Und Einschränkungen Für Laborexperimente

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has several advantages as an oxidizing agent in lab experiments. It is a mild oxidizing agent that is less toxic and less hazardous than other oxidizing agents, such as potassium permanganate and chromic acid. (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde is also more selective than other oxidizing agents, meaning that it is less likely to over-oxidize the alcohol to a carboxylic acid. However, (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has some limitations as an oxidizing agent. It is not effective for oxidizing tertiary alcohols, and it can be difficult to obtain high yields in some reactions.

Zukünftige Richtungen

There are several future directions for the use of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in organic synthesis. One potential application is the use of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in the synthesis of new pharmaceuticals. (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde could also be used in the synthesis of new materials, such as polymers and nanoparticles. Another potential application is the use of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in the development of new catalysts for chemical reactions. Additionally, researchers could investigate the use of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in the oxidation of other functional groups, such as sulfides and amines.

Conclusion:

In conclusion, (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde is an important organic compound that is widely used in organic synthesis as an oxidizing agent. (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has several advantages over other oxidizing agents, including its mildness and selectivity. (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used in the synthesis of several natural products and pharmaceuticals and has potential applications in the synthesis of new materials and catalysts. Further research is needed to explore the full potential of (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde in organic synthesis.

Synthesemethoden

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde can be synthesized using several methods, including the oxidation of cyclobutanone, the reaction of cyclobutanone with benzene, and the reaction of benzylidene cyclobutanone with dimethyl sulfoxide. The most commonly used method for synthesizing (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde is the oxidation of cyclobutanone using a mixture of chromium trioxide and pyridine. The reaction produces (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde as a white crystalline solid with a melting point of 86-88°C.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde is widely used in organic synthesis as an oxidizing agent. It is commonly used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has also been used in the synthesis of several natural products, including strychnine, morphine, and codeine. In addition, (1S,2R)-2-Phenylcyclobutane-1-carbaldehyde has been used in the synthesis of several pharmaceuticals, including the anti-inflammatory drug ibuprofen.

Eigenschaften

CAS-Nummer |

176172-02-4 |

|---|---|

Produktname |

(1S,2R)-2-Phenylcyclobutane-1-carbaldehyde |

Molekularformel |

C11H12O |

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

(1S,2R)-2-phenylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11+/m1/s1 |

InChI-Schlüssel |

PSDJDWYRXCICBF-MNOVXSKESA-N |

Isomerische SMILES |

C1C[C@H]([C@H]1C=O)C2=CC=CC=C2 |

SMILES |

C1CC(C1C=O)C2=CC=CC=C2 |

Kanonische SMILES |

C1CC(C1C=O)C2=CC=CC=C2 |

Synonyme |

Cyclobutanecarboxaldehyde, 2-phenyl-, cis- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)

![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)

![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)

![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)